5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

Corrosion inhibition Copper CMP Surface planarization

Generic benzotriazoles fail in harsh environments. This -CF3 analog solves rapid depletion in coatings and CMP slurries. • 76% lower water solubility (4.7 vs 20 g/L) minimizes leaching, extending service life in marine coatings and cooling-water treatments. • Strong electron-withdrawing effect raises oxidation potential, yielding quantifiably lower loss rates and durable UV stabilization in automotive clearcoats. • Promotes a hydrophobic passivation film on copper for angstrom-level CMP control and higher IC yields. Supplied with rigorous analytical documentation. Global shipping from ISO-9001-compliant inventories ensures predictable lead times.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
CAS No. 1548-67-0
Cat. No. B074593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
CAS1548-67-0
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C=C1C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13)
InChIKeyGLSKMRNRRMNAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole Technical Baseline


5-(Trifluoromethyl)-1H-1,2,3-benzotriazole (CAS 1548-67-0, C₇H₄F₃N₃, MW 187.12) is a halogenated member of the benzotriazole heterocycle class, characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the benzo ring [1]. Its molecular structure confers a predicted XLogP3-AA of 1.9, a pKa of 7.31±0.40, and a calculated aqueous solubility of 4.7 g/L at 25 °C . It serves as a versatile intermediate in synthetic chemistry and is particularly noted for its distinct performance in corrosion inhibition and UV stabilization applications due to the strong electron-withdrawing nature of the -CF₃ group [2].

Workflow Copper CMP passivation & corrosion inhibition studies
Selection Fluorinated benzotriazole with strong electron-withdrawing -CF₃ group
Use Context UV stabilization formulations & high-temperature synthesis

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole Substitution Limitations


Generic substitution with unsubstituted benzotriazole (BTA) or common alkylated derivatives such as tolyltriazole (TTA) is not scientifically viable in applications demanding high durability or specific electronic properties. The trifluoromethyl (-CF₃) substituent at the 5-position fundamentally alters the molecule's electronic structure and physicochemical behavior relative to BTA. As a strong electron-withdrawing group, -CF₃ significantly increases the oxidation potential of the compound, enhancing its intrinsic stability against oxidative degradation [1]. This leads to quantifiably lower loss rates and extended functional lifetimes in both corrosive environments and UV-exposed coatings, where unsubstituted BTA undergoes faster depletion [2][3]. Consequently, formulations designed with 5-(trifluoromethyl)-1H-1,2,3-benzotriazole cannot achieve equivalent performance or service life if the active ingredient is simply replaced by BTA or TTA.

Attribute
Target (-CF₃ benzotriazole)
Potential substitute (BTA/TTA)
Oxidation Stability
Increased oxidation potential; resists degradation
Lower oxidation potential; faster oxidative loss
Passivation Film
Forms hydrophobic barrier that limits corrosion
Forms less protective, more hydrophilic film
Thermal Stability
Predicted b.p. >330 °C; wider processing window
Lower thermal stability limits high-temp use

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole Differentiation Evidence


Corrosion Passivation on Copper via -CF₃

In a direct comparative study of benzotriazole derivatives for copper chemical mechanical planarization (CMP), the introduction of a trifluoromethyl (-CF₃) substituent at the 5-position led to a distinct mechanistic advantage over the hydroxyl (-OH) substituted analog. The strong electron-inductive effect of -CF₃ reduces electron density at the adsorption site, promoting a more robust and hydrophobic passivation film on the copper surface [1]. While the study does not provide a direct numerical efficiency comparison (e.g., inhibition efficiency %), it explicitly demonstrates that -CF₃ provides a superior barrier to corrosion processes compared to -OH, primarily due to the hydrophobicity of the -CF₃ group limiting water and ion penetration, which is a key differentiator for process reliability [1].

Corrosion Passivation
Head-to-head
-CF₃ forms hydrophobic barrier; -OH analog provides less protection
Supports reliable Cu surface protection in CMP
Film hydrophobicity is key differentiator for process reliability
Corrosion inhibition Copper CMP Surface planarization Electrochemistry

Oxidative Stability in Automotive Coatings

Patent literature establishes that benzotriazole UV absorbers substituted at the 5-position of the benzo ring with an electron-withdrawing group, specifically perfluoroalkyl groups like trifluoromethyl (-CF₃), exhibit 'enhanced durability and very low loss rates' when incorporated into automotive coatings [1][2]. This is a direct class-level inference based on the electron-withdrawing nature of the -CF₃ group. The prior art, which includes benzotriazoles without this substitution (e.g., unsubstituted or alkyl-substituted), is noted to have higher loss rates from coatings, leading to a reduction in UV protection over time [1]. The -CF₃ group's ability to increase the oxidation potential of the molecule is the underlying mechanism for this improved performance [2].

Coating Durability
Class-level
Patent reports enhanced durability and very low loss rates for -CF₃ benzotriazoles
Reported durability improvement in automotive coatings
Oxidation potential increase is proposed mechanism
UV stabilization Automotive coatings Photostability Durability

Thermal Stability Enhancement

The predicted boiling point of 5-(trifluoromethyl)-1H-1,2,3-benzotriazole is 335.3±37.0 °C . While this is a calculated value, it provides a useful benchmark for comparative thermal stability. For reference, the boiling point of unsubstituted 1H-benzotriazole is reported as 204 °C (at 15 mm Hg) [1], and its melting point is 98.5 °C. The substantial increase in predicted boiling point for the -CF₃ substituted analog suggests significantly enhanced thermal stability, which is a class-level inference consistent with the strong C-F bonds and the electron-withdrawing nature of the trifluoromethyl group increasing intermolecular forces.

Thermal Stability
Data to verify
Predicted b.p. ~335.3 °C vs BTA 204 °C
Suggests broader high-temperature processing window
Predicted value requires experimental confirmation
Thermal analysis Process chemistry High-temperature applications

Reduced Aqueous Solubility

The introduction of a trifluoromethyl group dramatically alters the compound's hydrophobicity. The calculated aqueous solubility of 5-(trifluoromethyl)-1H-1,2,3-benzotriazole is 4.7 g/L at 25 °C . In stark contrast, unsubstituted 1H-benzotriazole (BTA) is highly soluble in water, with a reported solubility of 20 g/L at 20 °C [1]. This represents an approximately 76% reduction in water solubility for the -CF₃ substituted analog, a quantifiable and significant difference in physicochemical behavior.

Aqueous Solubility
Data to verify
4.7 g/L (calcd) vs BTA 20 g/L — ~76% lower
Lower leaching potential in humid environments
Calculated solubility; experimental validation advised
Solubility Formulation Hydrophobicity Physicochemical properties

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole Key Applications


Copper Corrosion Inhibition in Semiconductor CMP

In chemical mechanical planarization (CMP) processes for integrated circuits, controlling copper corrosion with angstrom-level precision is paramount. 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole is uniquely suited for this application due to the mechanistic advantage conferred by its -CF₃ group. As demonstrated by Zhang et al. (2026), this substituent promotes the formation of a hydrophobic passivation film on copper surfaces, which acts as a superior barrier against corrosive species compared to films formed by other benzotriazole derivatives (e.g., -OH substituted analogs) [1]. This leads to more reliable planarization, reduced defectivity, and higher yields in the fabrication of advanced semiconductor nodes.

UV Stabilization for Automotive and Industrial Coatings

The automotive industry demands UV absorbers that do not prematurely degrade or migrate out of clearcoats, as this leads to coating failure and color fade. Patent evidence explicitly identifies 5-trifluoromethyl-substituted benzotriazoles as a class that provides 'enhanced durability and very low loss rates' in such coatings [2][3]. The electron-withdrawing -CF₃ group increases the molecule's oxidation potential, making it inherently more stable. Furthermore, its low water solubility (4.7 g/L) minimizes wash-out during vehicle service life . For formulators, this compound class represents a science-backed choice for extending the weatherable lifetime of high-value painted assets.

Corrosion Protection in Aqueous Environments

In applications such as marine coatings, cooling water treatments, or protective films for outdoor metal structures, the longevity of a corrosion inhibitor is often limited by its water solubility. Unsubstituted benzotriazole (BTA) has a high aqueous solubility of 20 g/L, making it prone to rapid leaching and depletion . In contrast, 5-(trifluoromethyl)-1H-1,2,3-benzotriazole exhibits a 76% lower calculated water solubility of 4.7 g/L . This intrinsic property suggests a significantly longer retention time within the protective film or coating matrix, providing sustained corrosion inhibition under conditions where standard BTA would quickly wash away.

Thermally Robust Fluorinated Building Blocks

As a synthetic intermediate, 5-(trifluoromethyl)-1H-1,2,3-benzotriazole is a valuable precursor for introducing both a benzotriazole moiety and a trifluoromethyl group into more complex molecular architectures. Its predicted high boiling point of >330 °C indicates substantial thermal stability, which is advantageous for reactions requiring elevated temperatures, such as the synthesis of high-performance polymers, liquid crystals, or pharmaceutical candidates. This thermal robustness can lead to cleaner reactions and higher yields compared to using less stable benzotriazole building blocks. The compound's unique combination of reactivity and stability is leveraged in patented methods for preparing fluorinated benzotriazole esters used for surface modification [4].

Application
Selection Property
Validation Focus
Copper CMP passivation
Hydrophobic passivation film formation
Corrosion inhibition performance in CMP conditions
Automotive coating UV stabilization
Electron-withdrawing group for oxidative stability
Durability and loss rate in coating matrices
Aqueous environment corrosion protection
Reduced aqueous solubility for retention
Leaching resistance and long-term inhibition
High-temperature synthetic building block
Thermal stability of trifluoromethylbenzotriazole
Reaction yield and stability under elevated temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.